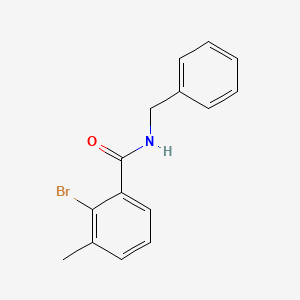![molecular formula C11H11N3O2 B3167775 3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid CAS No. 924861-83-6](/img/structure/B3167775.png)
3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid
Vue d'ensemble
Description
“3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid” is a compound that can be used as monomers to synthesize MOF (Metal-organic Frameworks) materials . It has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, coordination polymers have been synthesized under solvothermal conditions by the reaction of bis (4- (4 H -1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .Molecular Structure Analysis
The structures of similar compounds are determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD .Chemical Reactions Analysis
The compound can participate in the formation of coordination polymers. For example, it can react with ammonium molybdate and 1,4-benzenedicarboxylic acid (1,4-H 2 bdc) to build functional CPs .Physical And Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Mécanisme D'action
3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain and inflammation. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of COX enzymes, which reduces the production of prostaglandins. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. By inhibiting the activity of NF-κB, this compound reduces inflammation and inhibits the growth of cancer cells. This compound has also been shown to have antioxidant properties, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It is a non-specific COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes. This can lead to unwanted side effects, such as gastrointestinal bleeding and renal toxicity. This compound also has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid. One direction is to develop more specific COX inhibitors that target only COX-2 enzymes, which would reduce the risk of side effects. Another direction is to study the anticancer properties of this compound in more detail, and to develop this compound derivatives that have improved anticancer activity. Additionally, this compound could be used as a lead compound for the development of new drugs for the treatment of inflammatory diseases and cancer.
Applications De Recherche Scientifique
3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and osteoarthritis. This compound has also been shown to have potential anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
3-[4-(1,2,4-triazol-4-yl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)6-3-9-1-4-10(5-2-9)14-7-12-13-8-14/h1-2,4-5,7-8H,3,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKWSABIJJQOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249322 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924861-83-6 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate](/img/structure/B3167694.png)


![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3167720.png)



![1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B3167761.png)

![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)
![5-methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3167782.png)
![4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile](/img/structure/B3167796.png)
